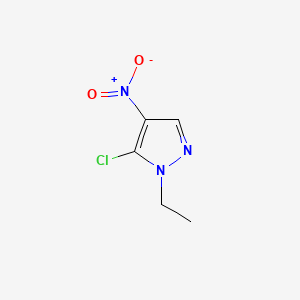![molecular formula C21H17N B571963 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole CAS No. 1329054-41-2](/img/structure/B571963.png)
12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole: is an organic compound with the molecular formula C21H17N It is a derivative of carbazole, featuring a fused indeno structure with two methyl groups at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-9,9-dimethylfluorene with 2-chloroaniline in the presence of a base, followed by cyclization to form the indeno[2,1-a]carbazole core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of novel organic materials.
Biology and Medicine: While specific biological applications are limited, derivatives of carbazole have been studied for their potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: The compound is of interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole in its applications is primarily related to its electronic properties. In OLEDs, for example, the compound acts as a host material, facilitating efficient energy transfer and emission of light. The molecular targets and pathways involved are related to its ability to transport electrons and holes, as well as its stability under operating conditions .
Comparison with Similar Compounds
- 11,12-Dihydroindeno[2,1-a]fluorene
- 5,7-Dihydro-7,7-dimethyl-indeno[2,1-b]carbazole
Uniqueness: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole is unique due to the presence of two methyl groups at the 12th position, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other indeno[2,1-a]carbazole derivatives and can lead to different applications and performance characteristics .
Properties
IUPAC Name |
12,12-dimethyl-11H-indeno[2,1-a]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-12-16-14-8-4-6-10-18(14)22-20(16)19(15)21/h3-12,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDSLVZYTZULNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=C(C=C3)C5=CC=CC=C5N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/new.no-structure.jpg)

![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)
![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)


